molecular formula C16H12ClF2N3O B2555631 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-31-7

2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2555631
CAS No.: 861206-31-7
M. Wt: 335.74
InChI Key: MMYTXDTWQVXDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 861206-31-7) is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-chlorobenzyl group at position 2, a 2,6-difluorophenyl group at position 4, and a methyl group at position 5 . This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the halogenated aryl groups, which may influence its biological activity and pharmacokinetic profile . The 1,2,4-triazole nucleus is a well-established privileged scaffold in medicinal chemistry, known for its diverse biological activities and its presence in numerous therapeutic agents . Research into this specific compound has revealed promising biological activities. Studies indicate it exhibits notable antimicrobial properties, showing effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Furthermore, the compound has been evaluated for its anticancer potential in vitro, with evidence suggesting it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression . The mechanism of action for 1,2,4-triazole derivatives can be multifaceted, often involving enzyme inhibition; some related compounds are known to act as inhibitors of enzymes like carbonic anhydrases , which are implicated in conditions such as cancer . This product is represented by the molecular formula C16H12ClF2N3O and has a molecular weight of 335.74 g/mol . It is supplied for research purposes such as in vitro biological screening, mechanism of action studies, and structure-activity relationship (SAR) investigations to aid in the development of novel therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(2,6-difluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N3O/c1-10-20-21(9-11-5-7-12(17)8-6-11)16(23)22(10)15-13(18)3-2-4-14(15)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYTXDTWQVXDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 861206-31-7) is a member of the triazole class of compounds, which are known for their diverse biological activities. This article aims to provide an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H12ClF2N3O\text{C}_{16}\text{H}_{12}\text{ClF}_{2}\text{N}_{3}\text{O}

This structure features a triazole ring and various substituents that contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has revealed several significant findings:

  • Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit notable antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains and fungi. For instance, preliminary investigations suggest that it may inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Triazole derivatives are often explored for their anticancer potential. The compound has been evaluated in vitro against several cancer cell lines. Results indicate that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression .
  • Enzyme Inhibition : The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has been suggested that triazole compounds can act as inhibitors of carbonic anhydrases (CAs), which are implicated in cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Evidence suggests that 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may promote apoptosis in cancer cells by increasing levels of pro-apoptotic proteins and decreasing anti-apoptotic factors .
  • Enzyme Interaction : The inhibition of carbonic anhydrases by this compound indicates a potential pathway for therapeutic intervention in cancer treatment .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effective inhibition .
Study 2In vitro cytotoxicity assays showed significant apoptosis induction in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
Study 3Investigated enzyme inhibition properties revealing effective blockade of carbonic anhydrase activity at nanomolar concentrations .

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties :
    The 1,2,4-triazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Studies indicate that modifications in the phenyl ring can enhance antimicrobial potency (minimum inhibitory concentration - MIC values ranging from 0.25 to 1 μg/mL) .
  • Antifungal Activity :
    The compound has also been noted for its antifungal properties. Research indicates that triazole derivatives can inhibit fungal growth effectively and are comparable to established antifungal agents like fluconazole . The mechanism often involves disruption of ergosterol synthesis in fungal cell membranes.

Other Biological Activities

  • Neuroprotective Effects :
    Some triazole derivatives are being researched for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by acting as antioxidants and reducing oxidative stress .
  • Antiviral Properties :
    There is emerging evidence that triazole compounds may possess antiviral activities against certain viral infections. This potential application is under investigation in various studies focusing on their mechanism of action against viral replication .

Herbicidal Activity

The compound's structure suggests potential applications in herbicides. Research indicates that triazole derivatives can be formulated into effective agrochemical products that inhibit weed growth while being selective towards crops . These formulations often act pre-emergence, targeting weeds before they germinate.

Case Studies and Research Findings

Study Focus Findings
Yang et al. (2020)Antimicrobial ActivitySynthesized triazole derivatives showed potent activity against MRSA with MIC values significantly lower than traditional antibiotics .
Hassan et al. (2020)Antibacterial ScreeningIdentified a series of triazole compounds with broad-spectrum antibacterial activity comparable to gentamicin .
PMC Research (2020)Neuroprotective PropertiesInvestigated the antioxidant capabilities of triazole derivatives in models of neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

a. IPI-9119 (4-(4-(2,6-Difluorophenyl)-N-Isopropyl-5-Oxo-4,5-Dihydro-1H-Tetrazole-1-Carboxamido)-3-Phenoxybenzoic Acid)

  • Structural Differences: IPI-9119 replaces the triazolone core with a tetrazole ring and includes a phenoxybenzoic acid moiety. The 2,6-difluorophenyl group is retained, but the chlorobenzyl group in the target compound is absent.
  • Biological Activity: IPI-9119 acts as an irreversible palmitoyl-ACP thioesterase inhibitor, showing efficacy against prostate cancer xenografts . The triazolone derivative’s lack of a tetrazole ring may reduce thioesterase inhibition but could enhance stability due to the triazolone’s rigidity .

b. GSK2194069 (4-[4-(5-Benzofuranyl)Phenyl]-5-[[(3S)-1-(Cyclopropylcarbonyl)-3-Pyrrolidinyl]Methyl]-2,4-Dihydro-3H-1,2,4-Triazol-3-One)

  • Structural Differences : GSK2194069 shares the triazolone core but substitutes the chlorobenzyl group with a benzofuranyl-phenyl moiety and a pyrrolidinylmethyl side chain.
  • Biological Activity : This compound inhibits β-ketoacyl-ACP reductase, a key enzyme in fatty acid biosynthesis. The target compound’s chlorobenzyl group may improve membrane permeability compared to GSK2194069’s bulkier substituents .

c. Posaconazole (Antifungal Triazole)

  • Structural Differences : Posaconazole features a difluorophenyl group and a triazole ring but incorporates a tetrahydrofuran-piperazine scaffold absent in the target compound.
  • Biological Activity : Posaconazole’s broader antifungal spectrum and reduced drug interactions highlight how structural complexity (e.g., piperazine linkage) enhances therapeutic utility. The target compound’s simpler triazolone structure may limit its antifungal range but improve synthetic accessibility .

b. Thermal Stability and Melting Points

  • In contrast, 7 (melting point 147–149°C) and 9b (214–216°C) show variability dependent on substituent polarity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Yield (%) Melting Point (°C) References
Target Compound 1,2,4-Triazol-3-one 4-Chlorobenzyl, 2,6-Difluorophenyl, Methyl Potential enzyme inhibition N/A N/A
IPI-9119 Tetrazole 2,6-Difluorophenyl, Phenoxybenzoic acid Palmitoyl-ACP thioesterase inhibitor N/A N/A
GSK2194069 1,2,4-Triazol-3-one Benzofuranyl-phenyl, Pyrrolidinylmethyl β-Ketoacyl-ACP reductase inhibitor N/A N/A
Posaconazole Triazole Difluorophenyl, Piperazine-tetrahydrofuran Broad-spectrum antifungal N/A N/A
5c (Chlorobenzyl-triazolone derivative) 1,2,4-Triazol-3-one 4-Chlorobenzyl, Hydroxyphenyl Antifungal (moderate) 81 >200
Compound 7 (Sulfonyl-triazolone) 1,2,4-Triazol-3-one Chlorophenylsulfonyl, Indolylethyl N/A 48 147–149

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with aldehydes or ketones under acidic conditions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and crystallization (water-ethanol mixture) . Yield optimization may require adjusting reaction time, solvent polarity, or stoichiometry.

Q. How is the compound structurally characterized to confirm its identity?

  • Methodology : Characterization typically combines spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton splitting patterns (e.g., 2,6-difluorophenyl protons as a triplet due to vicinal coupling) .
  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., triazolone ring planarity and substituent orientations). Crystallization in ethanol/water mixtures often yields single crystals suitable for diffraction studies .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodology : Ethanol-water mixtures (e.g., 70:30 v/v) are commonly used due to the compound’s moderate polarity. Slow cooling after reflux enhances crystal quality. For stubborn crystallization, DMSO or DMF may be employed, but residual solvent removal under reduced pressure is critical .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-chlorobenzyl vs. 2,6-difluorophenyl) influence the compound’s reactivity and stability?

  • Methodology :
  • Computational analysis : Density Functional Theory (DFT) calculates electron density maps and Fukui indices to predict nucleophilic/electrophilic sites .
  • Kinetic studies : Monitor degradation under varying pH, temperature, or light exposure. For example, electron-withdrawing groups (e.g., -Cl, -F) enhance triazolone ring stability but may reduce solubility .
  • Comparative synthesis : Replace substituents (e.g., 4-bromobenzyl instead of 4-chlorobenzyl) and analyze yield/stability trends .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodology :
  • Validation with multiple techniques : If NMR chemical shifts conflict with DFT-predicted values, cross-check with IR (e.g., carbonyl stretching at ~1700 cm1^{-1}) or X-ray data .
  • Dynamic effects : Consider tautomerism or conformational flexibility (e.g., triazolone ring puckering) that may alter observed spectra. Variable-temperature NMR can detect dynamic processes .
  • Error analysis : Re-examine computational parameters (basis sets, solvation models) or experimental conditions (solvent polarity, concentration) .

Q. How can the compound’s bioactivity be systematically evaluated against microbial targets?

  • Methodology :
  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogen substituents) to identify critical pharmacophores. Fluorine substitution often enhances membrane permeability .
  • Mechanistic studies : Check for membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., CYP450 assays) .

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

  • Methodology :
  • Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) may improve enantioselectivity during cyclization .
  • Process optimization : Use flow chemistry for precise control of reaction parameters (temperature, residence time) to minimize racemization .
  • Analytical monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee) at each step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.